

# Biophysical Properties of AKTide-2T: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

AKTide-2T is a synthetic peptide that serves as a crucial tool in the study of the Serine/Threonine kinase AKT, also known as Protein Kinase B (PKB). As a substrate and competitive inhibitor, AKTide-2T is instrumental in elucidating the kinetics and mechanism of AKT, a key node in cellular signaling pathways regulating cell proliferation, survival, and metabolism.[1][2] This technical guide provides a comprehensive overview of the biophysical properties of AKTide-2T, including its physical and chemical characteristics, binding kinetics, and its role in the broader context of the PI3K/AKT signaling pathway. Detailed experimental protocols and visual representations of key processes are included to facilitate its application in research and drug development.

# **Physicochemical Properties**

**AKTide-2T** is a 14-amino acid peptide that mimics the optimal phosphorylation sequence for AKT.[2][3] Its fundamental properties are summarized below.



Property	Value	Reference
Peptide Sequence	H-Ala-Arg-Lys-Arg-Glu-Arg- Thr-Tyr-Ser-Phe-Gly-His-His- Ala-OH	[4]
Molecular Weight	1714.9 g/mol	[2]
Hill Formula	C74H114N28O20	[4]
Form	Off-white solid, supplied as a trifluoroacetate salt	[4]
Purity	≥95% by HPLC	[4]
Solubility	Soluble to 1 mg/ml in water	
Storage	Desiccate at -20°C. Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months at -20°C.	[4]

## Interaction with AKT Kinase

**AKTide-2T** functions as both a substrate for and a competitive inhibitor of AKT, making it a versatile tool for studying the enzyme's activity.

## **Binding and Inhibition Constants**

The interaction of **AKTide-2T** with AKT has been characterized by its inhibition constant (Ki) and Michaelis constant (Km).



Parameter	Value	Description	Reference
Ki (Inhibition Constant)	12 μΜ	Competitively inhibits histone H2B phosphorylation by AKT.	[4]
Km (Michaelis Constant)	3.9 μΜ	Concentration at which the rate of phosphorylation of AKTide-2T by AKT is half-maximal.	[4]

Note: One source reports a Ki of 12 nM for the competitive inhibition of histone H2B phosphorylation.[3] This discrepancy may reflect different experimental conditions or assay formats and should be considered when designing experiments.

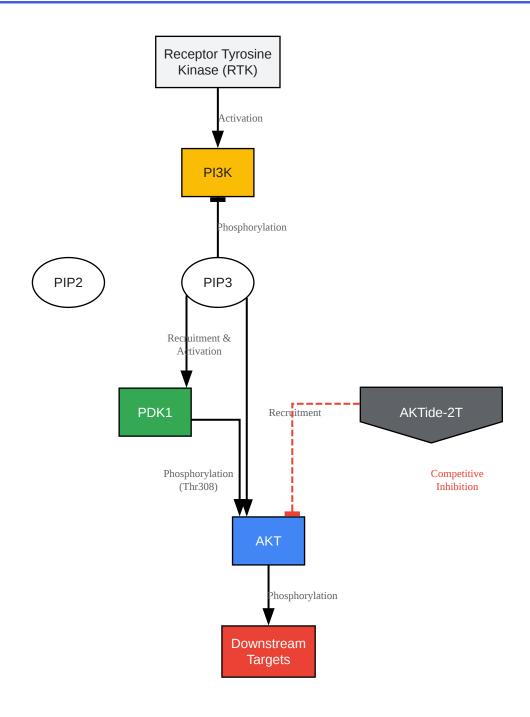
### **Mechanism of Action**

**AKTide-2T** acts as a competitive inhibitor by binding to the active site of AKT, thereby preventing the binding of other substrates like histone H2B.[2] While it contains both a threonine and a serine residue as potential phosphorylation sites, studies have shown that AKT exclusively phosphorylates the serine residue.[2]

# **Role in the PI3K/AKT Signaling Pathway**

AKT is a central component of the PI3K/AKT signaling pathway, which is crucial for regulating numerous cellular processes. Understanding the interaction of **AKTide-2T** with AKT provides insights into the modulation of this critical pathway.





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PI3K/AKT Signaling Pathway and AKTide-2T Inhibition.

# Experimental Protocols In Vitro AKT Kinase Assay (Radiometric)

This protocol is adapted from a standard method for measuring AKT activity using a peptide substrate and radiolabeled ATP.[4]





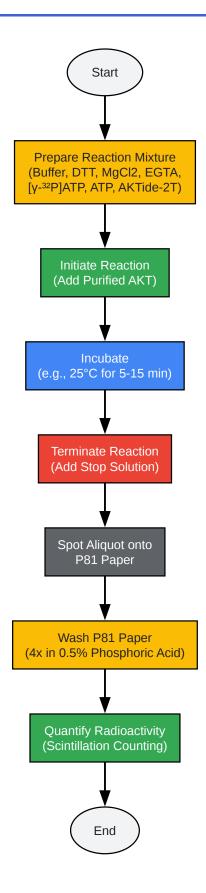


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- Purified AKT enzyme
- AKTide-2T
- [y-32P]ATP
- ATP solution
- Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl<sub>2</sub>, 10 mM DTT, 0.5 mM EGTA)
- Stop solution (e.g., 8 N HCl, 1 mM ATP)
- P81 phosphocellulose paper
- 0.5% Phosphoric acid
- Scintillation counter

Workflow:





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Workflow for In Vitro Radiometric AKT Kinase Assay.



#### Procedure:

- Prepare a 30 μl reaction mixture containing 20 mM HEPES (pH 7.4), 10 mM DTT, 10 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 100 μM ATP with 3 μCi of [y-<sup>32</sup>P]ATP, and 50 μM AKTide-2T.[4]
- Initiate the reaction by adding 0.1 μg of purified AKT.[4]
- Incubate the reaction at 25°C for a designated time period (e.g., 5 to 15 minutes).[4]
- Terminate the reaction by adding 10 μl of a stop solution containing 8 N HCl and 1 mM ATP.
   [4]
- Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.[4]
- Wash the P81 paper four times with 0.5% phosphoric acid to remove unincorporated [y-<sup>32</sup>P]ATP.[4]
- Quantify the incorporated radioactivity using a scintillation counter.[4]
- Run appropriate blank reactions concurrently to determine background radioactivity.[4]

# Advanced Biophysical Characterization (Further Research)

While the fundamental binding kinetics of **AKTide-2T** have been established, a more in-depth biophysical characterization would provide a more complete understanding of its interaction with AKT.

## **Thermodynamic Analysis**

Techniques such as Isothermal Titration Calorimetry (ITC) could be employed to determine the thermodynamic parameters of the **AKTide-2T**:AKT interaction, including the change in Gibbs free energy ( $\Delta G$ ), enthalpy ( $\Delta H$ ), and entropy ( $\Delta G$ ). This data would offer insights into the driving forces of the binding event. To date, specific thermodynamic data for the **AKTide-2T** and AKT interaction has not been published.

# **Structural Analysis**



High-resolution structural information from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography would reveal the precise binding mode of **AKTide-2T** within the AKT active site. Such studies could elucidate the key amino acid residues involved in the interaction and provide a structural basis for its inhibitory activity. Currently, no publically available structural data exists for **AKTide-2T**, either in its free form or in complex with AKT.

## **Kinase Selectivity Profiling**

To fully characterize **AKTide-2T** as a research tool, its selectivity should be assessed against a broad panel of protein kinases. This would determine its specificity for AKT and identify any potential off-target effects, which is critical for the interpretation of experimental results. A comprehensive kinase selectivity profile for **AKTide-2T** is not currently available in the public domain.

### Conclusion

**AKTide-2T** is a well-characterized and valuable tool for the study of AKT kinase. Its defined peptide sequence, established binding constants, and utility as both a substrate and a competitive inhibitor make it suitable for a variety of in vitro assays. The provided experimental protocol offers a robust method for quantifying AKT activity. Further research into the thermodynamic and structural basis of its interaction with AKT, as well as a comprehensive kinase selectivity profile, would further enhance its utility and provide a more complete biophysical understanding of this important research peptide.

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